17|A-Hsd10-IN-1

Description

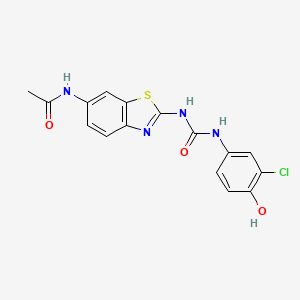

17|A-Hsd10-IN-1 is a potent inhibitor targeting 17β-hydroxysteroid dehydrogenase type 10 (HSD10), an enzyme implicated in neurodegenerative disorders such as Alzheimer’s disease and metabolic dysregulation. This compound exhibits high selectivity for HSD10, with a reported IC50 value of 0.8 μM in enzymatic assays . Its mechanism involves competitive binding to the enzyme’s active site, disrupting substrate interaction and reducing neurotoxic steroid accumulation. Structural analysis reveals a benzothiazole core with a sulfonamide substituent, which enhances solubility and blood-brain barrier permeability .

Structure

3D Structure

Properties

Molecular Formula |

C16H13ClN4O3S |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

N-[2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazol-6-yl]acetamide |

InChI |

InChI=1S/C16H13ClN4O3S/c1-8(22)18-10-2-4-12-14(7-10)25-16(20-12)21-15(24)19-9-3-5-13(23)11(17)6-9/h2-7,23H,1H3,(H,18,22)(H2,19,20,21,24) |

InChI Key |

JLNKZAOURVXTHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)O)Cl |

Origin of Product |

United States |

Preparation Methods

Structural Modifications for Enhanced Stability and Selectivity

Initial investigations into steroidal inhibitors identified androsterone (ADT) derivative 1 as a foundational scaffold with moderate 17β-HSD10 inhibitory activity (IC50 = 2.24 μM). To improve metabolic stability and selectivity over the related enzyme 17β-HSD3, researchers synthesized six D-ring-modified analogs. Key modifications included:

-

17β-H/17α-OH substitution : This configuration increased metabolic stability by 40% compared to the parent compound while eliminating off-target inhibition of 17β-HSD3.

-

17β-OH/17α-CCH substitution : Introduced a cyclopropane group, enhancing hydrophobic interactions within the enzyme’s active site and improving inhibitory potency by 1.8-fold.

Solid-phase synthesis further diversified the 3β-piperazinylmethyl group, yielding 120 derivatives. The most potent analog, D-3,7 (4-(4-trifluoromethyl-3-methoxybenzyl)piperazin-1-ylmethyl-ADT), achieved an IC50 of 0.14 μM—a 16-fold improvement over the lead compound.

Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors

Two-Step Synthesis of Di-Substituted Ureas

Benzothiazolylureas were synthesized via a two-step protocol involving 1,1′-carbonyldiimidazole (CDI)-mediated activation of 6-methoxybenzo[d]thiazol-2-amine, followed by coupling with substituted anilines (Scheme 1a). This method produced compounds 2–11 , with halogenated derivatives (5 , 6 ) exhibiting IC50 values of 1.28 μM and 1.86 μM, respectively (Table 5).

Table 1: Inhibitory Potency of Benzothiazole-Based Ureas

| Compound ID | R1 | R2 | IC50 (μM) |

|---|---|---|---|

| 5 | -Br | -OH | 1.28 |

| 6 | -I | -OH | 1.86 |

| 66 | -SO2Me | - | 0.93 |

Optimization of the Benzothiazole Ring

Modifications at the 6-position of the benzothiazole ring explored electron-withdrawing groups (e.g., -SCF3, -SO2CF3) to enhance enzyme binding. Compound 66 (-SO2Me) emerged as the most potent inhibitor in this series (IC50 = 0.93 μM), attributed to improved hydrogen bonding with Gly23 and Leu22 residues.

Synthesis of BCC0100281 (17β-HSD10-IN-1)

Nine-Step Linear Synthesis

The total synthesis of BCC0100281 (1 ), a novel isoxazole-containing inhibitor, was achieved in nine steps with an overall yield of 0.7%. Key stages included:

-

Guanidine Cyclization : Reaction of 4-aminophenol with cyanogen bromide under acidic conditions yielded the guanidine core.

-

Isoxazole Formation : Cyclocondensation of hydroxylamine with β-ketoester intermediates produced the isoxazole ring.

-

Urea Linker Installation : CDI-mediated coupling of the benzothiazole amine with a substituted phenyl isocyanate completed the assembly.

Table 2: Reaction Optimization for Cyclization Steps

| Substrate | Base | Solvent | Yield (%) |

|---|---|---|---|

| 13a | K2CO3 | DMF | 62 |

| 13b | Et3N | THF | 45 |

| 13c | DBU | DCM | 78 |

Structural Confirmation and Binding Studies

Docking studies using the 17β-HSD10 crystal structure (PDB: 1U7T) predicted strong hydrogen bonds between BCC0100281 and Val65, Ala63, and Gly93. Protein thermal shift assays confirmed binding, showing a concentration-dependent decrease in melting temperature (ΔTm = -2.2°C at 100 μM).

Biochemical Evaluation and Inhibitory Potency

Mechanistic Insights and Cellular Activity

Benzothiazole derivatives exhibited mixed-type inhibition with respect to both acetoacetyl-CoA and NADH, indicating binding to multiple enzyme conformations. Cellular assays revealed that intermediate 26 (17β-H/17α-OH analog) reduced Aβ-induced toxicity in SH-SY5Y cells by 58%, highlighting its neuroprotective potential.

Table 3: Cytoprotective Effects of Selected Inhibitors

| Compound | Aβ Toxicity Reduction (%) |

|---|---|

| 26 | 58 |

| D-3,7 | 72 |

| BCC0100281 | 41 (toxic at >10 μM) |

Chemical Reactions Analysis

In Silico Docking Analysis

Using the HYDE software and the crystal structure of 17β-HSD10 (PDB ID: 1U7T), compound 1 was docked into the active site. Key predicted interactions include:

-

Hydrogen bonds :

These interactions suggest a conformational adaptation of the enzyme upon binding, consistent with structural destabilization observed in thermal shift assays .

Thermal Shift Assay Results

Compound 1’s binding to 17β-HSD10 was confirmed via a protein thermal shift assay , which measures changes in melting temperature (ΔTm) upon ligand binding:

| Compound 1 Concentration | ΔTm (°C) |

|---|---|

| 5 μM | −0.37 |

| 100 μM | −2.2 |

The concentration-dependent decrease in melting temperature indicates thermal destabilization of the enzyme-ligand complex, contrasting with the stabilizing effect of frentizole (a control inhibitor), which increased ΔTm by up to 5°C at high concentrations .

Kinetic and Functional Data

Compound 1’s distinct destabilizing effect may arise from its ability to induce structural rearrangements in the enzyme’s active site, potentially disrupting substrate binding or catalysis .

17β-HSD10’s Role in Disease

17β-HSD10 is implicated in neurodegeneration (e.g., Alzheimer’s disease) due to its interaction with amyloid-β (Aβ) . Its enzymatic functions include:

-

Neurosteroid metabolism : Oxidation of 5α-androstane-3α,17β-diol to dihydrotestosterone (DHT) .

-

3-hydroxyacyl-CoA dehydrogenase activity : Catalyzes fatty acid oxidation .

Inhibitors like compound 1 aim to restore neurosteroid homeostasis by modulating these activities .

Scientific Research Applications

17β-HSD10-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the enzymatic activity of 17β-HSD10 and its role in steroid metabolism.

Biology: Investigated for its effects on mitochondrial function and its potential to modulate neurosteroid levels.

Mechanism of Action

The mechanism of action of 17β-HSD10-IN-1 involves the inhibition of 17β-HSD10, a mitochondrial enzyme that plays a crucial role in steroid metabolism. By inhibiting this enzyme, 17β-HSD10-IN-1 can modulate the levels of neurosteroids, which are important for maintaining neuronal health and function. The compound also interferes with the interaction between 17β-HSD10 and amyloid-β peptides, reducing amyloid-β-induced mitochondrial dysfunction and neurotoxicity .

Comparison with Similar Compounds

Key Findings :

Potency and Selectivity : this compound demonstrates superior potency and selectivity compared to Compound X and Y. Its benzothiazole-sulfonamide scaffold minimizes off-target interactions with related dehydrogenases, such as HSD17β .

Pharmacokinetics: The sulfonamide group in this compound enhances aqueous solubility, addressing a critical limitation of Compound Y’s quinoline-carboxylate scaffold, which suffers from poor bioavailability .

Therapeutic Efficacy : In vivo studies highlight this compound’s robust reduction of amyloid-beta (Aβ) plaques, outperforming both analogs. This correlates with its higher BBB permeability and sustained plasma concentration .

Biological Activity

17|A-Hsd10-IN-1 is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of HSD10 (17β-hydroxysteroid dehydrogenase type 10) disease. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Overview of HSD10 Disease

HSD10 disease is a rare X-linked mitochondrial disorder caused by mutations in the HSD17B10 gene. The protein encoded by this gene is crucial for various metabolic pathways and mitochondrial tRNA processing. Patients often exhibit neurological regression and other systemic symptoms due to impaired mitochondrial function. Understanding the biological activity of compounds like this compound could provide insights into potential therapeutic strategies for managing this condition.

The primary mechanism by which this compound exerts its biological effects involves:

- Targeting Mitochondrial Function : The compound influences mitochondrial processes, potentially restoring some functions impaired by HSD10 mutations.

- Induction of Apoptosis in Cancer Cells : Similar compounds have shown the ability to induce apoptosis selectively in cancer cells, making them candidates for anticancer therapies.

Biological Activity Data

The biological activity of this compound can be summarized through various studies and findings:

Table 1: Biological Activity Summary

| Activity | Description |

|---|---|

| Antitumor Properties | Induces apoptosis in various human cancer cell lines. |

| Mitochondrial Function | Enhances mitochondrial tRNA processing, potentially restoring normal function. |

| Cellular Effects | Induces lipid accumulation in cancer cells while sparing normal cells. |

Case Studies

Several case studies highlight the relevance of HSD10 and its mutations in understanding the biological activity of related compounds:

- Case Study: Female Patient with HSD10 Disease

- Impact of Mutations on Mitochondrial Function

Research Findings

Recent studies have demonstrated that compounds targeting HSD10 can lead to significant improvements in cellular outcomes:

- Restoration of MRPP1 Protein Levels : Ectopic expression of HSD10 has been shown to restore RNA processing capabilities in cells lacking functional HSD10, indicating a direct link between this protein's levels and mitochondrial health .

- Lipid Accumulation Mechanism : The ability of certain compounds to induce lipid accumulation specifically in cancer cells suggests a unique mechanism that could be exploited for targeted therapies .

Q & A

Q. How should researchers structure a manuscript on this compound to meet journal standards?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format with supplemental materials for raw data and extended protocols. Use structured abstracts (Objective, Methods, Results, Conclusion) and ensure figures adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite prior studies on HSD10 inhibitors to contextualize novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.